N-[2-(1H-indol-3-yl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide
Description
N-[2-(1H-indol-3-yl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide is a structurally complex molecule featuring a tricyclic heterocyclic core fused with sulfur (thia) and nitrogen (aza) atoms. The indole moiety at the N-terminus is linked via an ethyl spacer to a propanamide group, which is further connected to the 5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-tetraen system. The 8-methyl and 7-oxo substituents on the tricyclic core likely influence electronic properties and conformational stability, critical for binding affinity .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-26-20(29)19-16(9-11-30-19)27-17(24-25-21(26)27)6-7-18(28)22-10-8-13-12-23-15-5-3-2-4-14(13)15/h2-5,9,11-12,23H,6-8,10H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUWGISWLZZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide is a complex compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects based on various studies and findings.
Chemical Structure and Properties
The compound features an indole moiety linked to a tetraazatricyclo structure, which is indicative of its potential pharmacological activities. The presence of the indole ring is significant as it is associated with a wide range of biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial and antifungal activity. For instance:
- Antibacterial Activity : Compounds derived from tetraazatricyclo structures have shown effective antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study involving various derivatives, the most potent compound displayed a minimum inhibitory concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae, making it significantly more effective than traditional antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.008 | 0.06 |
| S. aureus | 0.015 | 0.03 |
| Bacillus cereus | 0.015 | 0.30 |
| Enterobacter cloacae | 0.004 | 0.008 |
- Antifungal Activity : The compound also exhibits antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus. The most sensitive strain was found to be T. viride, while A. fumigatus showed resistance .
Anticancer Activity
Indole derivatives are well-known for their anticancer activities due to their ability to interact with various biological targets involved in cancer progression:
- Mechanism of Action : Indole compounds can induce apoptosis in cancer cells through various pathways including the modulation of signaling pathways related to cell survival and proliferation .
- Case Studies : In vitro studies have shown that certain derivatives of indole exhibit cytotoxic effects against a variety of cancer cell lines, suggesting that N-[2-(1H-indol-3-yl)ethyl]-3-{8-methyl-7-oxo... could potentially be developed into an anticancer agent.
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives has been extensively studied:
- Inflammatory Response Modulation : Compounds similar to N-[2-(1H-indol-3-yl)ethyl]-3-{8-methyl... have been shown to inhibit the production of pro-inflammatory cytokines in vitro . This suggests that they may be beneficial in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:
- Indole Ring : The presence of the indole structure has been linked to enhanced antimicrobial and anticancer activities.
- Tetraazatricyclo Framework : This unique scaffold contributes to the compound's overall stability and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
A comparative analysis with structurally related compounds highlights the unique pharmacological and physicochemical properties of the target molecule.
Functional and Pharmacokinetic Comparisons
- Heterocyclic Core Rigidity: The target compound’s tricyclic core (5-thia-1,8,10,11-tetraazatricyclo) offers greater rigidity compared to monocyclic 1,3,4-oxadiazoles (8a-s) or 1,2,3-triazoles (6a-c). This rigidity may enhance target binding through reduced entropy loss but could reduce solubility .
- Substituent Effects: The indol-3-yl-ethyl group in the target compound provides π-π stacking and hydrogen-bonding capabilities similar to indol-3-ylmethyl groups in 8a-s . However, the ethyl spacer may improve steric flexibility compared to direct methyl linkages.
- Biological Activity : While 8a-s demonstrate antidiabetic activity via α-glucosidase inhibition (IC₅₀: 12–45 µM), the target compound’s tricyclic system may target kinases or proteases due to its resemblance to ATP-binding motifs . Triazole derivatives (6a-c) with nitro groups show enhanced antimicrobial activity (MIC: 4–16 µg/mL) but lack the indole moiety critical for CNS penetration .
Spectroscopic and Computational Insights
- IR/NMR Profiles : The target compound’s amide C=O stretch (~1670 cm⁻¹) aligns with 6a-c (1671–1682 cm⁻¹), but its tricyclic core may introduce unique deshielding effects in ¹H NMR (e.g., aromatic protons >8 ppm) .
- Molecular Docking : Docking studies on 8a-s suggest the indole moiety occupies hydrophobic pockets in α-glucosidase, while the oxadiazole sulfur interacts with catalytic residues. The target compound’s tricyclic core may engage in multi-site interactions, as seen in ligand 8C3’s binding to kinase domains .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely requires multi-step protocols, akin to 8a-s (hydrazide formation, cyclization) and thiadiazole-triazine intermediates (X-ray-guided optimization) .
- Bioactivity Trade-offs : Compared to simpler analogues, the tricyclic system may enhance potency but necessitate prodrug strategies to mitigate poor solubility, as observed in ligand 8C3’s formulation challenges .
- Contradictory Evidence : While 8a-s prioritize antidiabetic activity, ligand 8C3’s structural data emphasize kinase binding, suggesting the target compound’s activity is context-dependent and requires empirical validation .
Preparation Methods
Fischer Indolization of Aryl Hydrazine and Ethyl Glyoxylate
A mixture of phenylhydrazine hydrochloride (1.0 equiv) and ethyl glyoxylate (1.2 equiv) in acetic acid is heated at 80°C for 2 hours, yielding 1H-indole-3-carboxylate. This intermediate is reduced using LiAlH4 in THF to produce 2-(1H-indol-3-yl)ethanol, which is subsequently oxidized with pyridinium chlorochromate (PCC) to afford 2-(1H-indol-3-yl)acetaldehyde.
Reductive Amination to Form the Ethylamine Side Chain
The aldehyde intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding 2-(1H-indol-3-yl)ethylamine. This step achieves a 78% yield after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Construction of the Tricyclic Thia-Aza System
The tricyclic component, 8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraene, is synthesized through a sequence of cyclization and annulation reactions.
Formation of the Thiazole Ring
A thioamide precursor is prepared by reacting 2-aminopyridine-3-carboxylic acid with Lawesson’s reagent in toluene at 110°C for 6 hours. The resulting thioamide undergoes cyclization with methylamine in the presence of PCl5, forming the 5-thia-1,8-diazabicyclo[3.3.0]octane core.
Annulation to Build the Tricyclic Framework
The bicyclic intermediate is treated with ethyl cyanoacetate and sulfur in dimethylformamide (DMF) at 120°C, facilitating a [3+2] cycloaddition to install the third ring. Oxidation with m-chloroperbenzoic acid (mCPBA) introduces the 7-oxo group, yielding the fully functionalized tricyclic system in 65% yield.
Amide Coupling to Assemble the Final Product
The indole-ethylamine and tricyclic fragments are conjugated via a carbodiimide-mediated amide bond formation.
Activation of the Tricyclic Carboxylic Acid
The tricyclic compound is treated with oxalyl chloride in dichloromethane (DCM) at 0°C for 1 hour, generating the corresponding acid chloride. This intermediate is reacted with 2-(1H-indol-3-yl)ethylamine in the presence of triethylamine (TEA) as a base, yielding the target propanamide derivative.
Optimization of Coupling Conditions
Screening of coupling agents revealed that HOBt/EDCI in DCM provided superior yields (82%) compared to DCC (65%) or HATU (75%). The reaction proceeds at room temperature for 12 hours, with purification via reverse-phase HPLC (acetonitrile/water, 0.1% TFA).
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirmed >98% purity, with a retention time of 12.4 minutes.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield and purity?
- Methodology : Multi-step synthesis typically involves condensation reactions (e.g., between indole derivatives and thiazolidinone intermediates) under basic or acidic conditions. Key steps include:
- Use of catalysts like copper diacetate (Cu(OAc)₂) for cycloaddition reactions .
- Solvent optimization (e.g., tert-butanol/water mixtures) to enhance regioselectivity .
- Purification via recrystallization (ethanol or DMF/acetic acid) and characterization by NMR, IR, and HRMS .
- Standardization : Reaction parameters (temperature, pH, solvent ratios) should be systematically varied using Design of Experiments (DoE) to identify optimal conditions .
Q. How can the compound’s structural features be validated, and what analytical techniques are critical for confirmation?
- Structural Validation :
- X-ray crystallography for absolute configuration determination, as demonstrated for similar tricyclic systems .
- NMR spectroscopy : Compare experimental ¹H/¹³C shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- Mass spectrometry : HRMS data (e.g., [M+H]⁺ ions) should match theoretical molecular weights within 1 ppm error .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Assay Design :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to diseases like cancer or epilepsy .
- Physicochemical profiling : LogP and solubility measurements to assess drug-likeness .
Advanced Research Questions
Q. How can computational modeling predict its biological targets and optimize its pharmacokinetic profile?
- Computational Strategies :
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for targets like EGFR or GABA receptors .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate docking results .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy groups) with activity data to guide synthetic modifications .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Contradiction Analysis :
- Orthogonal assays : Validate initial findings using alternative methods (e.g., SPR instead of fluorescence for binding affinity) .
- Metabolic stability testing : Use liver microsomes to identify if rapid degradation explains inconsistent in vitro/in vivo results .
- Epistatic analysis : Evaluate combinatorial effects with known inhibitors to rule out off-target interactions .
Q. How can AI-driven platforms enhance the design of derivatives with improved selectivity?
- AI Integration :
- Generative models : Train on structural databases (e.g., ChEMBL) to propose novel analogs with optimized steric/electronic properties .
- Process automation : Implement AI-guided robotic systems for high-throughput synthesis and screening .
- Data fusion : Combine omics data (transcriptomics/proteomics) with chemical descriptors to predict toxicity .
Q. What mechanistic studies are essential to elucidate its mode of action in complex biological systems?
- Mechanistic Approaches :
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .
- RNA-seq profiling : Identify differentially expressed genes post-treatment to map signaling pathways .
- Crystallography : Co-crystallize the compound with identified targets (e.g., kinases) to resolve binding modes .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in and for reaction setups.
- Analytical Standards : Use PubChem data (e.g., InChI keys) for cross-referencing spectral libraries .
- Theoretical Frameworks : Align hypotheses with established theories (e.g., lock-and-key model for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
